Synthetic Efficiency: 99% Yield and 99% ee via Ring Expansion vs. Typical THβC Yields of 50–80%
The iridium-catalyzed asymmetric allylic dearomatization/ring expansion route to hexahydroazepino[4,5-b]indoles achieves up to 99% yield with 99% enantiomeric excess and >95:5 diastereomeric ratio under mild conditions [1]. In contrast, representative Pictet–Spengler syntheses of tetrahydro-β-carbolines (THβCs)—a competing indole-fused scaffold—typically produce yields in the 50–80% range, with variable diastereoselectivity depending on substrate and conditions [2]. The 1.2- to 2.0-fold yield advantage and exceptional stereochemical fidelity of the azepinoindole route translate directly into reduced purification burden and higher throughput for medicinal chemistry programs.
| Evidence Dimension | Synthetic yield and stereoselectivity |
|---|---|
| Target Compound Data | Up to 99% yield, 99% ee, >95:5 d.r. (hexahydroazepino[4,5-b]indole via Ir-catalyzed dearomatization/ring expansion) |
| Comparator Or Baseline | Tetrahydro-β-carbolines: typical 50–80% yield via Pictet–Spengler or related cyclization methods; variable stereoselectivity |
| Quantified Difference | 19–49 percentage point yield advantage; near-complete stereochemical control (99% ee) vs. variable diastereoselectivity for THβCs |
| Conditions | Ir-catalyzed asymmetric allylic dearomatization; tosylic acid-mediated ring expansion; room temperature to mild heating [1] vs. Pictet–Spengler conditions (acid catalysis, elevated temperature) for THβCs [2] |
Why This Matters
For procurement decisions in medicinal chemistry and process development, the demonstrated ability to access this scaffold with near-quantitative yield and exceptional stereochemical purity reduces the cost per gram of advanced intermediates and minimizes chromatographic purification requirements compared to THβC-based alternatives.
- [1] Wang Y, Zheng C, You SL. Iridium-Catalyzed Asymmetric Allylic Dearomatization by a Desymmetrization Strategy. Angew Chem Int Ed Engl. 2017;56(47):15093-15097. doi:10.1002/anie.201707498. PMID: 28980373. View Source
- [2] Synthesis of Tetrahydro-β-carboline Derivatives under optimized conditions: 80% yield in 60 min at 60 °C (entry 4, Table 1). ACS Omega. 2023. See also: Guo S et al. Antitumor Activity of Tetrahydro-β-carboline Derivatives. PMC 2025 (yield up to 94% for specific substrates; typical range 50–80%). View Source
